molecular formula C16H12ClF3N2O2S B3035689 4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile CAS No. 338406-76-1

4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile

Cat. No.: B3035689
CAS No.: 338406-76-1
M. Wt: 388.8 g/mol
InChI Key: WWGCKCMONUDFAC-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile is an organic compound that features a benzenesulfonyl group, a pyridine ring with chloro and trifluoromethyl substituents, and a butanenitrile chain. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Mechanism of Action

Mode of Action

The mode of action of this compound is currently unknown . The interaction of the compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring can be synthesized with the desired chloro and trifluoromethyl substituents.

    Attachment of the butanenitrile chain: This can be achieved through nucleophilic substitution reactions.

    Introduction of the benzenesulfonyl group: This step might involve sulfonylation reactions using reagents like benzenesulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzenesulfonyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The chloro group on the pyridine ring might be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Industry

In industry, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoic acid
  • 4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide

Uniqueness

The presence of the nitrile group in 4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile might confer unique reactivity and biological activity compared to its analogs with different functional groups.

Properties

IUPAC Name

4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N2O2S/c17-13-9-11(16(18,19)20)10-22-15(13)14(7-4-8-21)25(23,24)12-5-2-1-3-6-12/h1-3,5-6,9-10,14H,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGCKCMONUDFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CCC#N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901151106
Record name 3-Chloro-γ-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinebutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338406-76-1
Record name 3-Chloro-γ-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinebutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338406-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-γ-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinebutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile
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4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile
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4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile
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4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile
Reactant of Route 5
4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile
Reactant of Route 6
4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile

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